molecular formula C10H11NO2 B8389562 2-Methyl-5-methoxy-1H-indole-4-ol

2-Methyl-5-methoxy-1H-indole-4-ol

Cat. No. B8389562
M. Wt: 177.20 g/mol
InChI Key: POWIOYMWSWIXAY-UHFFFAOYSA-N
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Patent
US05131911

Procedure details

This compound is obtained according to the operating method described in Example 2c, in which the 4-benzyloxy-5-ethoxy-2-methylindole is replaced by 4-benzyloxy-5-methoxy-2-methylindole. Following the operating method of Example 2 a pale yellow powder is obtained (yield=89%, m.p.=118°-119° C.).
Name
4-benzyloxy-5-ethoxy-2-methylindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-benzyloxy-5-methoxy-2-methylindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[C:17]([O:18][CH2:19]C)=[CH:16][CH:15]=[C:14]2[C:10]=1[CH:11]=[C:12]([CH3:21])[NH:13]2)C1C=CC=CC=1.C(OC1C(OC)=CC=C2C=1C=C(C)N2)C1C=CC=CC=1>>[OH:8][C:9]1[C:17]([O:18][CH3:19])=[CH:16][CH:15]=[C:14]2[C:10]=1[CH:11]=[C:12]([CH3:21])[NH:13]2

Inputs

Step One
Name
4-benzyloxy-5-ethoxy-2-methylindole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C2C=C(NC2=CC=C1OCC)C
Step Two
Name
4-benzyloxy-5-methoxy-2-methylindole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C2C=C(NC2=CC=C1OC)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound is obtained
CUSTOM
Type
CUSTOM
Details
is obtained (yield=89%, m.p.=118°-119° C.)

Outcomes

Product
Name
Type
Smiles
OC1=C2C=C(NC2=CC=C1OC)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.